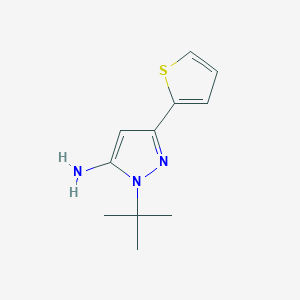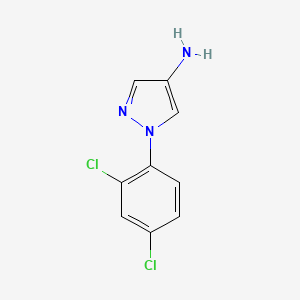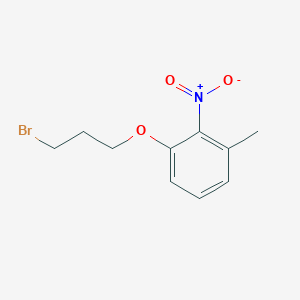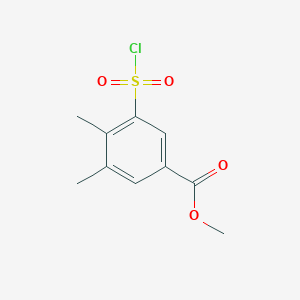
2-amino-N,N-dimethylbutanamide
Overview
Description
2-Amino-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of butanamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-N,N-dimethylbutanamide typically involves the reaction of butanamide with dimethylamine in the presence of a suitable catalyst. One common method includes the use of nitrile hydratase enzymes to catalyze the hydration of nitriles to amides under mild conditions . The reaction is carried out at temperatures ranging from 30°C to 40°C, with the addition of metal ions and organic solvents to enhance enzyme activity and stability.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fermentation processes using recombinant strains of Escherichia coli. These strains are engineered to express nitrile hydratase enzymes, which facilitate the conversion of nitriles to the desired amide product . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N,N-dimethylbutanamide has found applications in multiple fields of research:
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for nitrile hydratase enzymes, facilitating the conversion of nitriles to amides . This enzymatic activity is crucial for various metabolic processes and the synthesis of bioactive compounds. Additionally, its role in drug development suggests potential interactions with neurotransmitter receptors and ion channels, contributing to its anticonvulsant and pain-attenuating effects .
Comparison with Similar Compounds
- 2-Amino-3-methylbutanamide
- 2-Amino-3,3-dimethylbutanamide
- 2-Amino-3-methoxypropionamide
Comparison: 2-Amino-N,N-dimethylbutanamide is unique due to the presence of two methyl groups attached to the nitrogen atom, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of enzyme interactions and therapeutic potential . For instance, the substitution of the 4’-N’-benzylamide site in related compounds has been shown to enhance anticonvulsant activity, highlighting the importance of structural modifications in determining biological effects .
Properties
IUPAC Name |
2-amino-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVUTVMOKGGDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)




![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)


![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)


